

# Application Notes and Protocols: Clinical Activity Endpoints in the ARC-12 Study

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ARC12**

Cat. No.: **B5004665**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical activity endpoints and associated protocols for the ARC-12 study, a Phase 1/1b clinical trial evaluating the safety, tolerability, and efficacy of AB308, an anti-TIGIT monoclonal antibody, in combination with zimberelimab, an anti-PD-1 monoclonal antibody, in participants with advanced malignancies. While specific quantitative data from the ARC-12 study have not been fully disclosed in publications, this document outlines the methodologies for data collection and analysis based on the study protocol and established clinical trial guidelines.

## Overview of Clinical Activity Endpoints

The ARC-12 study (NCT04772989) is designed to assess the clinical benefit of dual checkpoint inhibition of the TIGIT and PD-1 pathways.<sup>[1]</sup> The primary endpoints focus on safety and tolerability. The secondary endpoints are designed to measure the anti-tumor activity of the combination therapy.

Table 1: Clinical Activity Endpoints in the ARC-12 Study

| Endpoint Category          | Specific Endpoint             | Description                                                                                        |
|----------------------------|-------------------------------|----------------------------------------------------------------------------------------------------|
| Tumor Response             | Objective Response Rate (ORR) | The proportion of patients with a complete or partial response to treatment.                       |
| Disease Control Rate (DCR) |                               | The proportion of patients with a complete response, partial response, or stable disease.          |
| Duration of Response (DoR) |                               | The time from the initial response to disease progression or death.                                |
| Pharmacokinetics (PK)      | Various PK Parameters         | Measures of drug absorption, distribution, metabolism, and excretion (e.g., Cmax, AUC, half-life). |
| Immunogenicity             | Anti-Drug Antibodies (ADA)    | Detection and characterization of immune responses against AB308 and zimberelimab.                 |

## Experimental Protocols

### Assessment of Tumor Response

Tumor response is evaluated based on the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).

Protocol for Tumor Assessment:

- **Baseline Assessment:** All patients undergo a baseline tumor assessment using imaging techniques such as CT or MRI within 4 weeks prior to the start of treatment. Measurable lesions are identified and their longest diameters are recorded.
- **Follow-up Assessments:** Tumor assessments are repeated at regular intervals, typically every 6-12 weeks, as specified in the study protocol.

- Response Evaluation: The sum of the longest diameters of all target lesions is calculated at each assessment and compared to the baseline sum to determine the objective response according to RECIST 1.1 criteria.

Table 2: RECIST 1.1 Criteria for Objective Tumor Response

| Response Category        | Criteria                                                                                                                                                                                                                                                                                                                                                         |
|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Complete Response (CR)   | Disappearance of all target lesions. Any pathological lymph nodes must have a reduction in short axis to <10 mm.                                                                                                                                                                                                                                                 |
| Partial Response (PR)    | At least a 30% decrease in the sum of the diameters of target lesions, taking as a reference the baseline sum of diameters.                                                                                                                                                                                                                                      |
| Stable Disease (SD)      | Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD, taking as a reference the smallest sum of diameters while on study.                                                                                                                                                                                                    |
| Progressive Disease (PD) | At least a 20% increase in the sum of the diameters of target lesions, taking as a reference the smallest sum of diameters recorded at baseline or since treatment started. In addition to the relative increase, the sum must also demonstrate an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression. |

## Pharmacokinetic Analysis

Pharmacokinetic (PK) analysis is performed to characterize the absorption, distribution, metabolism, and excretion (ADME) of AB308 and zimberelimab.

### Protocol for PK Sample Collection and Analysis:

- Sample Collection: Blood samples are collected from patients at pre-defined time points before, during, and after drug administration.

- Bioanalysis: The concentration of AB308 and zimberelimab in plasma or serum is determined using a validated ligand-binding assay, such as an enzyme-linked immunosorbent assay (ELISA).
- PK Parameter Calculation: Non-compartmental analysis (NCA) is used to calculate key PK parameters, including:
  - Maximum concentration (Cmax)
  - Time to maximum concentration (Tmax)
  - Area under the concentration-time curve (AUC)
  - Terminal half-life (t<sub>1/2</sub>)

## Immunogenicity Assessment

Immunogenicity testing is conducted to evaluate the potential for patients to develop anti-drug antibodies (ADAs) against AB308 and zimberelimab.

### Protocol for Immunogenicity Testing:

- Sample Collection: Serum samples are collected at baseline and at multiple time points during and after the treatment period.
- Screening Assay: A sensitive immunoassay, typically a bridging ELISA, is used to screen for the presence of ADAs.
- Confirmatory Assay: Samples that screen positive are further tested in a confirmatory assay that includes a competition step with an excess of the drug to demonstrate specificity.
- Titer Determination: For confirmed positive samples, the titer of ADAs is determined by serially diluting the sample.
- Neutralizing Antibody (NAb) Assay: Confirmed ADA-positive samples may be further analyzed to determine if the ADAs have neutralizing activity, meaning they can inhibit the biological activity of the drug. This is often assessed using a cell-based bioassay or a competitive ligand-binding assay.

## Visualizations

### Signaling Pathway of Dual TIGIT and PD-1 Blockade



[Click to download full resolution via product page](#)

Caption: Dual blockade of TIGIT and PD-1 pathways by AB308 and zimberelimab to enhance T-cell activation.

### Experimental Workflow for Clinical Activity Assessment



[Click to download full resolution via product page](#)

Caption: Workflow for assessing clinical activity endpoints in the ARC-12 study.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ashpublications.org \[ashpublications.org\]](http://ashpublications.org)
- To cite this document: BenchChem. [Application Notes and Protocols: Clinical Activity Endpoints in the ARC-12 Study]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b5004665#clinical-activity-endpoints-in-the-arc-12-study\]](https://www.benchchem.com/product/b5004665#clinical-activity-endpoints-in-the-arc-12-study)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)